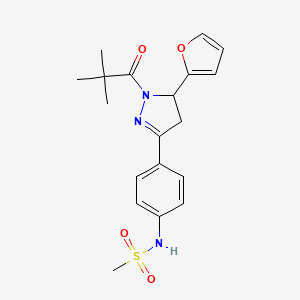
N-(4-(5-(Furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Furanderivate haben in der medizinischen Chemie aufgrund ihrer bemerkenswerten therapeutischen Wirksamkeit an Bedeutung gewonnen. Forscher haben das antibakterielle Potenzial dieser Verbindung gegen sowohl grampositive als auch gramnegative Bakterien untersucht .
- So wurde in einer Studie eine Reihe von 4-Benzonitril-Derivaten synthetisiert, die Furaneinheiten enthielten, und ihre In-vitro-Aktivität gegen verschiedene Bakterienstämme, darunter Staphylococcus aureus und Escherichia coli, untersucht .
- Neben antibakteriellen Wirkungen zeigen Furanderivate häufig auch antifungale Aktivität. Forscher haben ihr Potenzial gegen Pilze wie Candida albicans und Aspergillus niger untersucht .
Antibakterielle Aktivität
Antifungal Eigenschaften
Zusammenfassend lässt sich sagen, dass N-(4-(5-(Furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methansulfonamid ein erhebliches Potenzial für verschiedene wissenschaftliche Anwendungen bietet. Forscher können seine Eigenschaften, Mechanismen und therapeutischen Vorteile weiter untersuchen, um die menschliche Gesundheit und das Wohlbefinden zu verbessern . 🌟
Biologische Aktivität
N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H23N3O4S, with a molecular weight of approximately 389.47 g/mol. It features a furan ring, a pyrazole moiety, and a methanesulfonamide group, which contribute to its biological activity.
Furan and pyrazole derivatives are known for their interaction with various biological targets, including enzymes and receptors. The specific mechanisms through which N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects include:
- Antiviral Activity : Compounds containing furan have demonstrated antiviral properties by inhibiting viral replication.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial pathways.
Biological Activities
Research has highlighted various biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant effects against a range of bacterial strains.
- Antidiabetic Effects : Shows potential in regulating glucose metabolism.
- Antioxidant Properties : Capable of scavenging free radicals, thus protecting cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of the compound on various cancer cell lines. The results indicated that N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and mitochondrial dysfunction.
Case Study 2: Antimicrobial Efficacy
In another research project, the compound was tested against multiple bacterial strains. It demonstrated notable antibacterial activity, particularly against resistant strains, suggesting potential as a lead compound for developing new antibiotics.
Eigenschaften
IUPAC Name |
N-[4-[2-(2,2-dimethylpropanoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-19(2,3)18(23)22-16(17-6-5-11-26-17)12-15(20-22)13-7-9-14(10-8-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRSIMLRGNLQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














